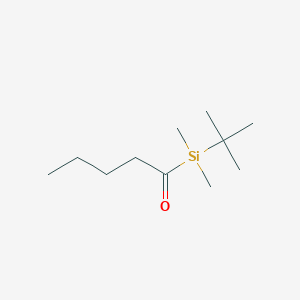
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a (1,1-dimethylethyl)dimethyl(1-oxopentyl) moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- typically involves the reaction of appropriate silane precursors with (1,1-dimethylethyl)dimethyl(1-oxopentyl) reagents under controlled conditions. Common synthetic routes may include hydrosilylation reactions, where a silane compound reacts with an unsaturated organic compound in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing efficient catalysts to ensure high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- can undergo various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silane derivatives.
Substitution: Halogenated silanes and other substituted silane compounds.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- involves its interaction with molecular targets through its silane group. The silane group can form strong bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The pathways involved may include hydrosilylation, oxidation, and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethylsilane
- Trimethylsilane
- Phenylsilane
- Diphenylsilane
- Triphenylsilane
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and properties. Compared to other silanes, it may offer enhanced stability, reactivity, or compatibility with certain substrates, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
111351-65-6 |
|---|---|
Molekularformel |
C11H24OSi |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]pentan-1-one |
InChI |
InChI=1S/C11H24OSi/c1-7-8-9-10(12)13(5,6)11(2,3)4/h7-9H2,1-6H3 |
InChI-Schlüssel |
XJYFLUCLXZUOBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)

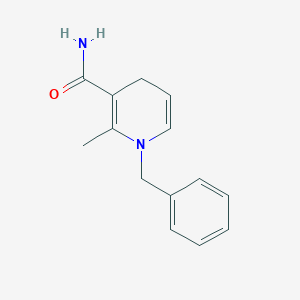
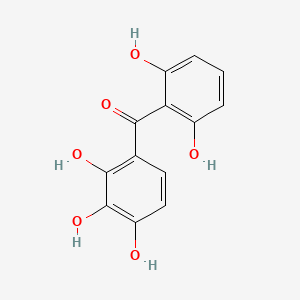
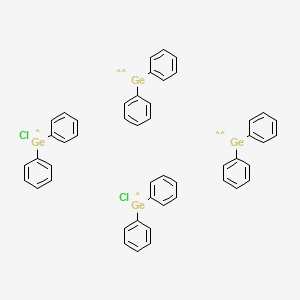

![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)

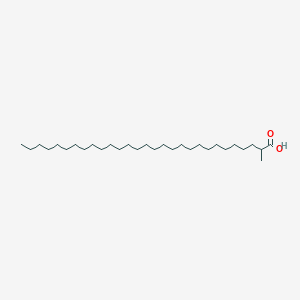

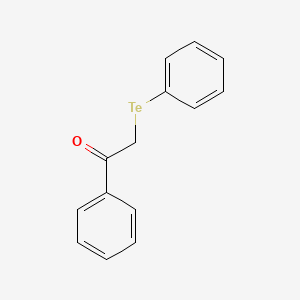
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
